molecular formula C9H13NO3S B13635029 1-(3-methoxyphenyl)-N-methylmethanesulfonamide

1-(3-methoxyphenyl)-N-methylmethanesulfonamide

Cat. No.: B13635029
M. Wt: 215.27 g/mol
InChI Key: YBHKZQIQOUPEAN-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-N-methylmethanesulfonamide is an organic compound with a complex structure that includes a methoxyphenyl group and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-N-methylmethanesulfonamide typically involves the reaction of 3-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-Methoxyaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 3-hydroxyphenyl-N-methylmethanesulfonamide.

Scientific Research Applications

1-(3-Methoxyphenyl)-N-methylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-N-methylmethanesulfonamide
  • 1-(3-Hydroxyphenyl)-N-methylmethanesulfonamide
  • 1-(3-Methoxyphenyl)-N-ethylmethanesulfonamide

Uniqueness

1-(3-Methoxyphenyl)-N-methylmethanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-10-14(11,12)7-8-4-3-5-9(6-8)13-2/h3-6,10H,7H2,1-2H3

InChI Key

YBHKZQIQOUPEAN-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=CC(=CC=C1)OC

Origin of Product

United States

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